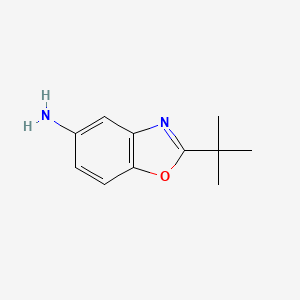

2-Tert-butyl-1,3-benzoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Tert-butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with tert-butyl isocyanide under specific conditions . The reaction is carried out in the presence of a suitable catalyst, such as a metal catalyst or an ionic liquid catalyst, to facilitate the formation of the benzoxazole ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound is used as a fluorescent brightener and has applications in photoluminescence experiments.

2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Known for its use as a fluorescent brightener in resins, plastics, and personal care products.

Uniqueness

2-Tert-butyl-1,3-benzoxazol-5-amine stands out due to its specific amine functionality, which allows for unique chemical reactions and applications . Its versatility in various fields, including chemistry, biology, and industry, highlights its significance compared to similar compounds .

Biologische Aktivität

Overview

2-Tert-butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. This compound has drawn attention for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. Understanding its mechanisms of action and biological implications is crucial for its application in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:

- Enzyme Interaction : The compound has been shown to bind to specific proteases and kinases, modulating their activity by either inhibition or activation. This interaction often involves binding at the active sites of these enzymes, which influences their catalytic functions.

- Cellular Effects : It affects cellular processes by altering signaling pathways and gene expression. Notably, it can modify the expression of genes linked to apoptosis and proliferation, impacting cellular metabolism and energy production.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231 cells

- Lung Cancer : A549 cells

- Colorectal Cancer : HCT116 cells

The compound exhibited lower toxicity towards normal cells compared to cancer cells, indicating a possible selective action that could be exploited in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitrypanosomal Activity : In murine models of human African trypanosomiasis (Trypanosoma brucei), derivatives of benzoxazole compounds similar to this compound showed promising results with complete cures in treated groups .

- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection by inhibiting oxidative stress pathways and modulating neuroinflammatory responses. This potential has been explored in models of neurodegenerative diseases.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

- Low Doses : Associated with enhanced cellular function and protection against oxidative stress.

- High Doses : Can lead to cytotoxicity and apoptosis in both normal and cancer cells.

Long-term exposure studies indicate that while the compound remains stable under laboratory conditions, its efficacy may diminish over time due to degradation.

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIJJYNDSHDPIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640947 |

Source

|

| Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017046-27-3 |

Source

|

| Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.